2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiadiazole intermediate with 1-bromo-4-pentanoylpiperazine in the presence of a base such as potassium carbonate.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with chloroacetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a histone deacetylase (HDAC) inhibitor, which could make it useful in the treatment of cancer and other diseases.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study the biological pathways involving thiadiazole and piperazine derivatives.
Mechanism of Action
The mechanism of action of 2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Histone Deacetylase Inhibition: The compound inhibits HDAC enzymes, leading to increased acetylation of histone proteins and altered gene expression.
Molecular Targets: The primary targets are the zinc-dependent HDAC enzymes, which play a role in regulating gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
Vorinostat: Another HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: An HDAC inhibitor used for peripheral T-cell lymphoma.
Belinostat: Used for peripheral T-cell lymphoma.
Uniqueness
2-((5-(4-Pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other HDAC inhibitors .
Properties
IUPAC Name |
2-[[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S2/c1-2-3-4-11(20)17-5-7-18(8-6-17)12-15-16-13(22-12)21-9-10(14)19/h2-9H2,1H3,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDZRUIASYSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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